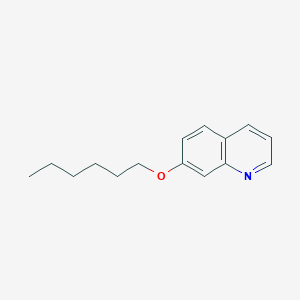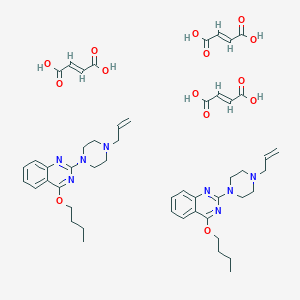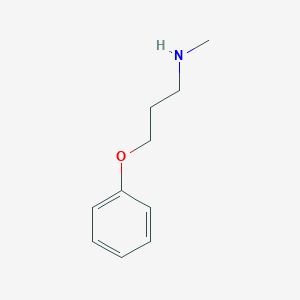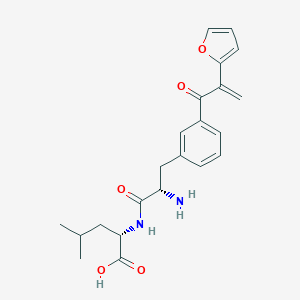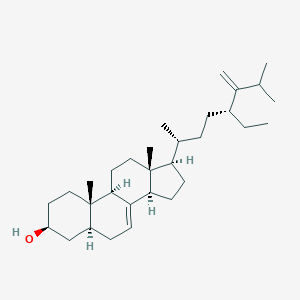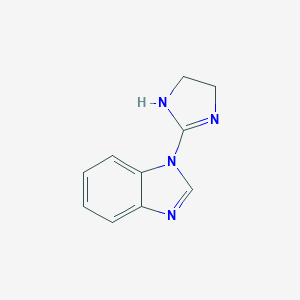
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester, also known as BAPG, is a synthetic compound that has been used in various scientific research applications. BAPG is a derivative of the natural amino acid glycine and has been shown to have potential as a therapeutic agent in various disease models.
作用机制
The exact mechanism of action of N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester is not fully understood, but it is believed to act by inhibiting the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is a key enzyme involved in the glycolytic pathway and has been implicated in various disease processes. N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has been shown to bind to the active site of GAPDH and inhibit its activity, leading to a decrease in glycolysis and a reduction in oxidative stress.
生化和生理效应
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various disease models. N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has also been shown to improve cognitive function and memory in models of Alzheimer's disease. Additionally, N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has been shown to have a protective effect on the heart and to improve cardiac function in models of heart failure.
实验室实验的优点和局限性
One advantage of N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods of time. However, one limitation of N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester and to identify potential side effects or limitations of its use.
合成方法
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester can be synthesized by a simple one-pot reaction involving the condensation of glycine benzyl ester, 2-amino-4-methylpentanethiol, and benzyl bromide. The reaction is carried out under basic conditions and the product is obtained in good yield and purity.
科学研究应用
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has been investigated for its potential therapeutic effects in various disease models. It has been shown to have anti-inflammatory properties and has been tested in models of rheumatoid arthritis and colitis. N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester has also been shown to have potential as a neuroprotective agent and has been tested in models of Parkinson's disease and Alzheimer's disease.
属性
CAS 编号 |
135949-54-1 |
|---|---|
产品名称 |
N-(2-Benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester |
分子式 |
C25H34N2O3S2 |
分子量 |
474.7 g/mol |
IUPAC 名称 |
benzyl 2-[[2-[[(2-amino-4-methylpentyl)disulfanyl]methyl]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C25H34N2O3S2/c1-19(2)13-23(26)18-32-31-17-22(14-20-9-5-3-6-10-20)25(29)27-15-24(28)30-16-21-11-7-4-8-12-21/h3-12,19,22-23H,13-18,26H2,1-2H3,(H,27,29) |
InChI 键 |
AOAAKTIWWOEKKS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CSSCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2)N |
规范 SMILES |
CC(C)CC(CSSCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2)N |
同义词 |
N-(2-benzyl-3-((2-amino-4-methylpentyl)dithio)-1-oxopropyl)glycine benzyl ester PC 12 ester PC-12 este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



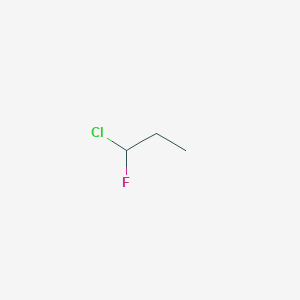
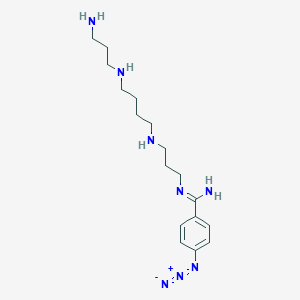
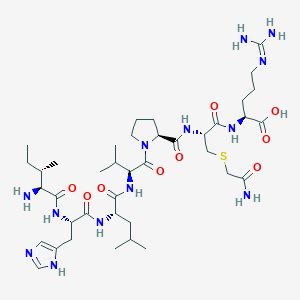
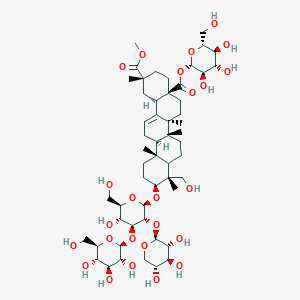
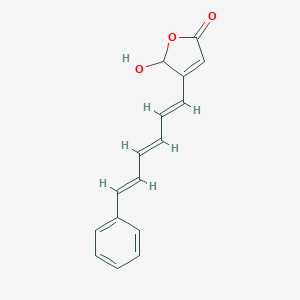
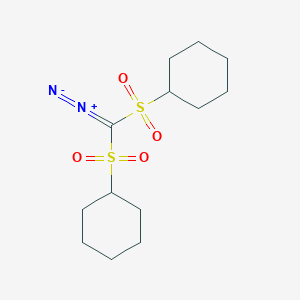
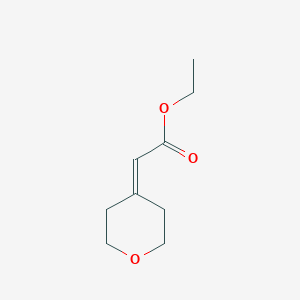
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
